REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:14]([NH2:16])=O)[C:8](=[CH:12][CH:13]=1)[C:9]([NH2:11])=O)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>O>[C:1]([C:5]1[CH:6]=[C:7]([C:14]#[N:16])[C:8](=[CH:12][CH:13]=1)[C:9]#[N:11])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(C(=O)N)=CC1)C(=O)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
49.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was magnetically stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4-t-butylphthalonitrile was prepared
|
Type
|
CUSTOM
|
Details
|
at about 4° C
|
Type
|
ADDITION
|
Details
|
the mixture was then poured into a beaker
|
Type
|
CUSTOM
|
Details
|
a light brown solid was produced
|
Type
|
CUSTOM
|
Details
|
The solid was removed by suction filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(C#N)=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1696 mol | |
AMOUNT: MASS | 31.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |